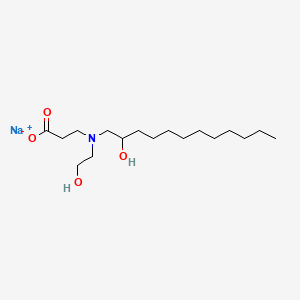![molecular formula C22H32Cl4N6O2Zn B12685162 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) CAS No. 94314-04-2](/img/structure/B12685162.png)
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium typically involves the diazotization of 4-[ethyl(2-hydroxyethyl)amino]-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid under acidic conditions. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3).
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners in the presence of a base, such as NaOH, to facilitate the reaction.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner used.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Aplicaciones Científicas De Investigación
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biological staining and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium hexafluorophosphate: Similar structure but with a different counterion (hexafluorophosphate) which may affect its solubility and reactivity.
ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate: Contains a similar hydroxyethylamino group but is part of a different chemical class (quinoline derivatives).
Uniqueness
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of a diazonium group with a tetrachlorozincate anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in dye synthesis and biological research .
Propiedades
Número CAS |
94314-04-2 |
|---|---|
Fórmula molecular |
C22H32Cl4N6O2Zn |
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3O.4ClH.Zn/c2*1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;;;;;/h2*4-5,8,15H,3,6-7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
UDIXYCKLYUJJPQ-UHFFFAOYSA-J |
SMILES canónico |
CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


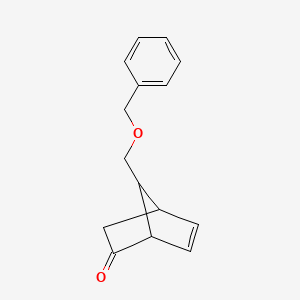
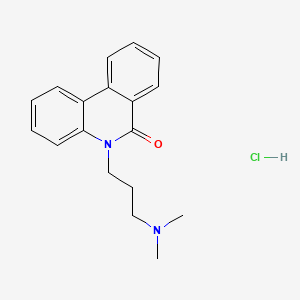
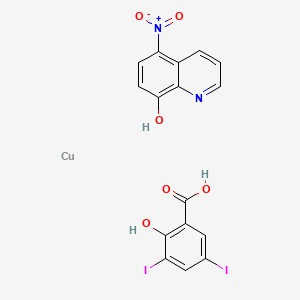
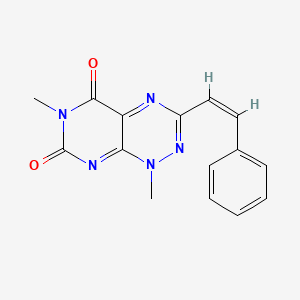
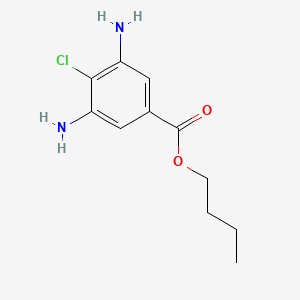

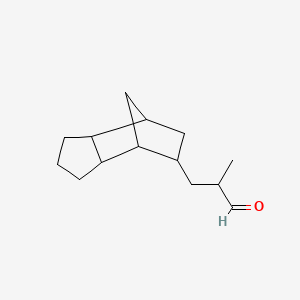

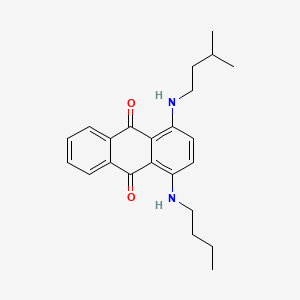


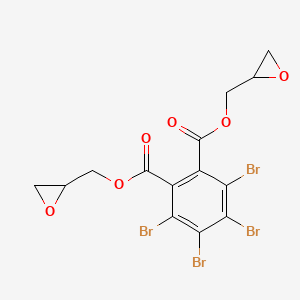
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
